Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4-5(3-9)12-6(8-4)7(10)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFEDJVGHMKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the formyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Chemical Synthesis
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It plays a crucial role in developing new chemical entities that may have pharmaceutical properties .
Biological Activities
The compound has been studied for various biological activities:
- Antibacterial and Antifungal Properties: Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal effects, making them candidates for drug development.
- Analgesic and Anti-inflammatory Effects: Some studies suggest that derivatives of this compound may possess analgesic and anti-inflammatory properties, thus contributing to pain management therapies.
Pharmaceutical Development
This compound is explored as a precursor in drug development. Its derivatives are being investigated for their potential as active pharmaceutical ingredients (APIs) in treating various diseases due to their biological activities .
Industrial Applications
This compound is also utilized in the industrial sector for synthesizing various chemicals and materials. Its derivatives are involved in producing agrochemicals, particularly pesticides and herbicides, which leverage the compound's biological activity to protect crops from pests and diseases .
In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was found to inhibit the growth of several bacterial strains effectively. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance its antibacterial potency.
Case Study 2: Drug Development
A research project focused on synthesizing new analgesics included this compound as a key intermediate. The resulting compounds demonstrated promising analgesic effects in preclinical trials, indicating potential for further development into therapeutic agents.
Data Tables
| Application Area | Description | Examples of Use |
|---|---|---|
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of novel heterocycles |
| Biological Research | Studies on antibacterial and antifungal properties | Candidate for antibiotic development |
| Pharmaceutical Industry | Precursor for drug development | Active pharmaceutical ingredients |
| Industrial Chemicals | Used in agrochemical formulations | Pesticides and herbicides |
Mechanism of Action
The mechanism of action of Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and carboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzymatic activities .
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Electronic Comparisons
Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate ()
- Substituents : Bromo (position 5), methyl (position 4), methyl ester (position 2).
- Key Differences : The bromo group at position 5 is a strong electron-withdrawing substituent, contrasting with the formyl group in the target compound. Bromine’s larger atomic radius and electronegativity may increase steric hindrance and reduce reactivity toward nucleophilic substitution compared to the formyl group, which is more polar and reactive in aldehyde-specific reactions (e.g., condensations).
- Synthetic Utility : Bromo-substituted thiazoles are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group enables nucleophilic additions or reductions to alcohols/amines .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate ()
- Substituents : Phenyl (position 2), trifluoromethyl (position 5), ethyl ester (position 4).
- Key Differences: The trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability compared to the formyl group.
- Structural Data : The thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°), suggesting conjugation. The formyl group in the target compound may disrupt planarity due to steric or electronic effects .
Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate ()
- Substituents : Benzenepeptide (position 2), methyl (position 4), ethyl ester (position 5).
- The target compound’s formyl group offers simpler derivatization pathways.
Physicochemical Properties
Biological Activity
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H7NO3S
- Molecular Weight : 185.2 g/mol
- Chemical Structure : The compound features a thiazole ring, which is critical for its biological activity.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to the thiazole moiety, which interacts with microbial targets, disrupting cellular processes.
| Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antifungal | Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in vitro against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing the cytotoxic effects of thiazole derivatives, this compound was tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µg/mL for HepG2 cells and 20 µg/mL for A549 cells, demonstrating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : It has been suggested that thiazole derivatives can trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways : Thiazoles can influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Research Findings
Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:
- Drug Development : The compound is being explored as a precursor in synthesizing novel therapeutic agents.
- Pharmacological Studies : Ongoing research aims to elucidate its full pharmacological profile and potential side effects.
Q & A
Basic: What are the common synthetic routes for Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with α-oxo esters and thiourea derivatives. For example, analogous thiazole carboxylates are synthesized via cyclization of thiourea with α-oxo esters in acetone under reflux, followed by formylation at the 5-position using Vilsmeier-Haack conditions (e.g., POCl₃ and DMF) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency.
- Temperature : Cyclization steps often require reflux (70–80°C), while formylation may need controlled低温 (0–5°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product due to structural similarities with intermediates .
Advanced: How can computational tools like SHELX refine the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
SHELXL is widely used for small-molecule crystallographic refinement. For this compound:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data is ideal to resolve the formyl and methyl groups, which may exhibit positional disorder .
- Challenges :
- Disorder modeling : The formyl group’s electron density might split into multiple positions, requiring PART instructions in SHELXL.
- Hydrogen placement : Methyl groups require riding hydrogen models, while the formyl hydrogen may need restrained refinement (DFIX command).
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure reliability. Cross-validation with ORTEP-3 graphical models aids in visualizing thermal ellipsoids .
Basic: What spectroscopic techniques are most effective for characterizing the functional groups in this compound?
Methodological Answer:
- NMR :
- IR : Strong stretches at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O) confirm functional groups .
Advanced: How does the electronic nature of the formyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The electron-withdrawing formyl group enhances electrophilicity at the thiazole ring, facilitating nucleophilic additions (e.g., Schiff base formation with amines). This property is exploited in:
- Drug design : Formyl derivatives act as Michael acceptors, targeting cysteine residues in enzymes (e.g., kinases).
- Structure-activity relationship (SAR) : Substituents at the 5-position modulate bioavailability; the formyl group’s polarity can be tuned via reduction to hydroxymethyl or conversion to oximes .
Basic: What are the recommended protocols for resolving contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Step 2 : Variable-temperature NMR: Heating to 50°C may coalesce split peaks caused by conformational exchange.
- Step 3 : Deuteration experiments: Exchangeable protons (e.g., formyl) disappear upon D₂O shake, confirming assignment .
Advanced: How can high-throughput crystallography pipelines improve polymorph screening for this compound?
Methodological Answer:
- Automated workflows : Use SHELXC/D/E for rapid phase determination across multiple crystals.
- Conditions : Screen >100 crystallization conditions (e.g., PEG/Ion kits) to identify stable polymorphs.
- Data analysis : Cluster refinement in SHELXL-2018/3 distinguishes between Z’ > 1 structures and pseudosymmetry .
Basic: What are the stability concerns for this compound under storage, and how can degradation be mitigated?
Methodological Answer:
- Degradation pathways : Hydrolysis of the ester group in humid conditions or formyl oxidation in air.
- Mitigation :
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) across studies be systematically addressed?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) using tools like Prism.
- Control standardization : Normalize data to reference inhibitors (e.g., staurosporine for kinases).
- SAR validation : Synthesize analogs (e.g., 5-formyl → 5-nitro) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
